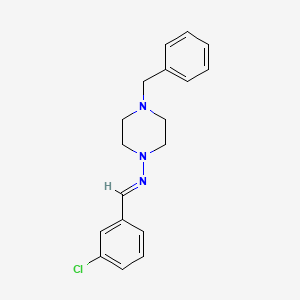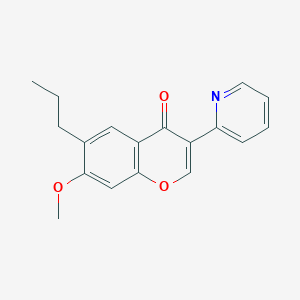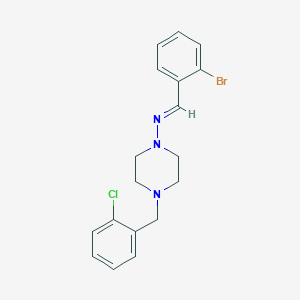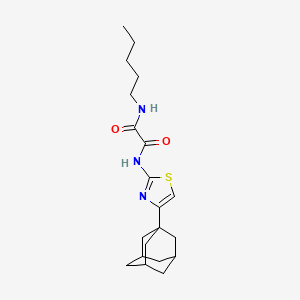
(4-Benzyl-piperazin-1-yl)-(3-chloro-benzylidene)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine typically involves the condensation reaction between 4-benzylpiperazine and 3-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
4-benzyl-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides or carboxylic acids.
Reduction: The major products are the corresponding amine and aldehyde.
Substitution: The major products depend on the nucleophile used and can include various substituted derivatives.
科学的研究の応用
4-benzyl-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 4-benzyl-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological pathways. Additionally, its Schiff base structure allows it to participate in redox reactions, which can modulate cellular processes .
類似化合物との比較
Similar Compounds
- N-[(E)-(4-chlorophenyl)methylidene]-1-piperazinamine
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-piperazinamine
- N-[(E)-(4-fluorophenyl)methylidene]-1-piperazinamine
Uniqueness
4-benzyl-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine is unique due to the presence of both the benzyl and 3-chlorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its ability to form stable complexes and participate in various chemical reactions, making it a valuable compound in research and industrial applications .
特性
分子式 |
C18H20ClN3 |
|---|---|
分子量 |
313.8 g/mol |
IUPAC名 |
(E)-N-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)methanimine |
InChI |
InChI=1S/C18H20ClN3/c19-18-8-4-7-17(13-18)14-20-22-11-9-21(10-12-22)15-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2/b20-14+ |
InChIキー |
KBUIURUSSHIMGT-XSFVSMFZSA-N |
異性体SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC(=CC=C3)Cl |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=CC=C3)Cl |
溶解性 |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11995014.png)
![Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate](/img/structure/B11995017.png)

![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995022.png)




![2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide](/img/structure/B11995062.png)


![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-6-ethyl-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11995079.png)

